molecular formula C32H33N5O4S B11212752 3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11212752
M. Wt: 583.7 g/mol
InChI Key: BTONUNHWIANVKX-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:

  • Chemical Structure: : The compound’s systematic name is quite a mouthful, but its structure can be represented as follows:

    3-(4-[4-(4-acetylphenyl)piperazin-1-yl]carbonylbenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one\text{3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one} 3-(4-[4-(4-acetylphenyl)piperazin-1-yl]carbonylbenzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Purpose: : It has garnered interest due to its potential therapeutic properties, particularly in the field of neurodegenerative diseases.

Properties

Molecular Formula

C32H33N5O4S

Molecular Weight

583.7 g/mol

IUPAC Name

3-[[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C32H33N5O4S/c1-22(38)24-6-8-26(9-7-24)34-12-14-36(15-13-34)30(39)25-4-2-23(3-5-25)21-37-31(40)28-20-27(35-16-18-41-19-17-35)10-11-29(28)33-32(37)42/h2-11,20H,12-19,21H2,1H3,(H,33,42)

InChI Key

BTONUNHWIANVKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

Preparation Methods

The synthetic routes to obtain this compound involve several steps

    Industrial Production: Large-scale production typically involves multi-step synthesis. Researchers use various chemical reactions, protecting groups, and purification techniques to achieve high yields.

Chemical Reactions Analysis

Let’s explore the reactions this compound undergoes:

  • Functional Groups: : The compound contains a carbonyl group, a piperazine ring, and a morpholine ring. These functional groups play a crucial role in its reactivity.

  • Reactions: : It likely participates in reactions such as oxidation, reduction, and substitution. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).

  • Major Products: : Depending on reaction conditions, it can yield various derivatives. For example, acylation of the piperazine ring could lead to different products.

Scientific Research Applications

Researchers have explored several applications:

  • Medicine: : Due to its structural features, it might exhibit pharmacological activity. Investigating its potential as an antitumor or neuroprotective agent is essential.

  • Chemistry: : It serves as a valuable scaffold for designing new compounds with specific properties.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. For instance:

    AChE Inhibition: It might act as an acetylcholinesterase inhibitor (AChEI), potentially relevant for Alzheimer’s disease treatment.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related structures. Its uniqueness lies in the combination of functional groups and the quinazolinone core.

Remember that further research and experimental data are crucial to fully understand this compound’s potential.

Biological Activity

The compound 3-(4-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one represents a novel class of quinazoline derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Quinazoline core : A bicyclic structure known for various biological activities.
  • Piperazine moiety : Often associated with central nervous system effects.
  • Morpholine ring : Contributes to the lipophilicity and biological activity.

The molecular formula is C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S, with a molecular weight of approximately 448.56 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound under investigation has been tested against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
HeLa< 10Induction of apoptosis via caspase activation
HepG2< 15Inhibition of proliferation through cell cycle arrest
A549< 12Inhibition of angiogenesis

These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including caspase activation and cell cycle modulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests show effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound possesses moderate antimicrobial activity, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Neuropharmacological Effects

Given the presence of the piperazine ring, the compound has been investigated for potential neuropharmacological effects. Studies suggest it may exhibit anxiolytic and antidepressant-like activities in animal models.

Table 3: Neuropharmacological Effects

Test ModelEffect Observed
Elevated Plus MazeIncreased time spent in open arms
Forced Swim TestReduced immobility time

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The thioxo group may interact with key enzymes involved in cellular metabolism.
  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing CNS activity.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase signaling has been observed in cancer cell lines.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and characterized several quinazoline derivatives, including the compound . They reported significant cytotoxicity against various cancer cell lines and highlighted its potential as a lead compound for further development in oncology therapies .

Another study focused on the antimicrobial properties, demonstrating efficacy against resistant strains of bacteria, thus suggesting its potential application in treating infections caused by multidrug-resistant pathogens .

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